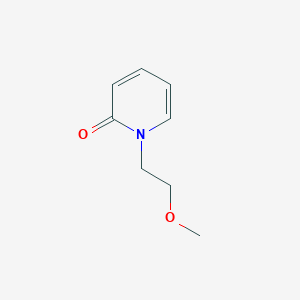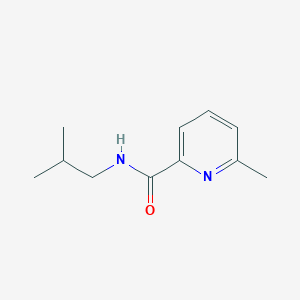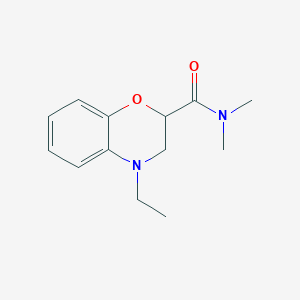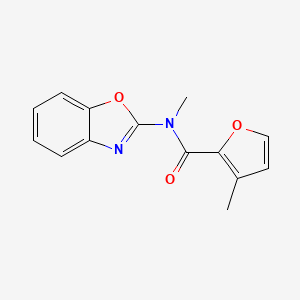
N,N'-(1,3-phenylene)bis(2-methylbenzamide)
Overview
Description
N,N'-(1,3-phenylene)bis(2-methylbenzamide), also known as PMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Crystal Structure Analysis : N,N'-(1,3-phenylene)bis(2-methylbenzamide) demonstrates an almost linear arrangement of benzene units with a significant twist in the outer benzene ring planes relative to the central ring, which is important in understanding its structural properties (Nagel, Näther, & Bock, 1997).
Metal–Organic Systems : The compound has been used in the construction of copper metal–organic systems, demonstrating its utility in the synthesis of metal–organic complexes with varying structural properties (Dai et al., 2009).
Corrosion Inhibition : Derivatives of N,N'-(1,3-phenylene)bis(2-methylbenzamide) have been evaluated as corrosion inhibitors for mild steel, showing high efficiency and potential industrial applications in steel protection (Singh & Quraishi, 2016).
Synthesis and Characterization of Complexes : Research includes the synthesis and characterization of lanthanide complexes with benzothiazole Schiff bases derived from N,N'-(1,3-phenylene)bis(2-methylbenzamide), which have notable optical and anti-bacterial properties (Mishra et al., 2020).
Polymer Synthesis and Characterization : The compound has been used in the synthesis of poly(amideimide)s, contributing to research in polymer science and materials engineering (Sadavarte, Avadhani, Naik, & Wadgaonkar, 2010).
Oxo Zirconium (IV) Complexes : It's involved in forming complexes with ZrOCl2, providing insights into the physiochemical and spectral properties of these complexes (Bhavani et al., 2021).
properties
IUPAC Name |
2-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-8-3-5-12-19(15)21(25)23-17-10-7-11-18(14-17)24-22(26)20-13-6-4-9-16(20)2/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCHGZDITBPKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(1,3-phenylene)bis(2-methylbenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)






![2-(Furan-2-ylmethyl)-3-[[2-(trifluoromethyl)quinolin-4-yl]amino]propan-1-ol](/img/structure/B7517012.png)





